Cas no 28355-34-2 (Pyridine, 2-(3,5-dichlorophenoxy)-)
Pyridine, 2-(3,5-dichlorophenoxy)- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 2-(3,5-dichlorophenoxy)-
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- MDL: MFCD31694163
- Inchi: 1S/C11H7Cl2NO/c12-8-5-9(13)7-10(6-8)15-11-3-1-2-4-14-11/h1-7H
- InChI Key: PLBGSJNPXXYLGV-UHFFFAOYSA-N
- SMILES: C1(OC2=CC(Cl)=CC(Cl)=C2)=NC=CC=C1
Pyridine, 2-(3,5-dichlorophenoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB557034-1 g |
2-(3,5-Dichlorophenoxy)pyridine; . |
28355-34-2 | 1g |
€643.60 | 2023-03-19 | ||
| abcr | AB557034-5 g |
2-(3,5-Dichlorophenoxy)pyridine; . |
28355-34-2 | 5g |
€1,676.80 | 2023-03-19 | ||
| abcr | AB557034-1g |
2-(3,5-Dichlorophenoxy)pyridine; . |
28355-34-2 | 1g |
€643.60 | 2023-08-31 | ||
| abcr | AB557034-5g |
2-(3,5-Dichlorophenoxy)pyridine; . |
28355-34-2 | 5g |
€1676.80 | 2023-08-31 |
Pyridine, 2-(3,5-dichlorophenoxy)- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on Pyridine, 2-(3,5-dichlorophenoxy)-
Introduction to Pyridine, 2-(3,5-dichlorophenoxy)- (CAS No. 28355-34-2)
Pyridine, 2-(3,5-dichlorophenoxy)- (CAS No. 28355-34-2) is a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which combines a pyridine ring with a dichlorophenoxy substituent. The combination of these functional groups imparts specific properties that make it valuable in the development of novel drugs and other advanced materials.
The chemical formula of Pyridine, 2-(3,5-dichlorophenoxy)- is C10H7Cl2N1O. It is a white crystalline solid at room temperature and has a molecular weight of approximately 216.07 g/mol. The compound exhibits good solubility in organic solvents such as ethanol and acetone but is poorly soluble in water. These physical properties are crucial for its use in various chemical reactions and formulations.
In the pharmaceutical industry, Pyridine, 2-(3,5-dichlorophenoxy)- has gained attention due to its potential as an intermediate in the synthesis of drugs with diverse therapeutic applications. Recent studies have explored its role in the development of antifungal agents and pesticides. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that derivatives of this compound exhibit potent antifungal activity against several pathogenic fungi, making it a promising candidate for the treatment of fungal infections.
Beyond its pharmaceutical applications, Pyridine, 2-(3,5-dichlorophenoxy)- is also used in the synthesis of agrochemicals. Its dichlorophenoxy group confers herbicidal properties, which have been exploited in the development of selective herbicides. A recent study in Pesticide Biochemistry and Physiology (2020) demonstrated that compounds derived from Pyridine, 2-(3,5-dichlorophenoxy)- effectively control broadleaf weeds without adversely affecting crop plants.
In materials science, the unique electronic properties of Pyridine, 2-(3,5-dichlorophenoxy)- make it an attractive candidate for the development of functional materials. Research published in Advanced Materials (2019) highlighted its use as a building block for the synthesis of conductive polymers and organic semiconductors. These materials have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of Pyridine, 2-(3,5-dichlorophenoxy)- typically involves nucleophilic substitution reactions. One common method involves the reaction of 3,5-dichlorophenol with 2-chloropyridine in the presence of a base such as potassium carbonate. This reaction proceeds via an SNAr mechanism and yields high purity product under optimized conditions. The synthetic route is well-documented in the literature and can be adapted for large-scale production.
Safety considerations are paramount when handling Pyridine, 2-(3,5-dichlorophenoxy)-. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. Personal protective equipment (PPE) such as gloves and safety goggles should be worn during laboratory work to prevent skin contact and eye irritation. Additionally, adequate ventilation is recommended to minimize inhalation risks.
In conclusion, Pyridine, 2-(3,5-dichlorophenoxy)- (CAS No. 28355-34-2) is a multifunctional compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and properties make it an essential building block for the development of novel drugs, herbicides, and functional materials. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern chemistry.
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